![molecular formula C19H17NO B3171616 2-([1,1'-Biphenyl]-4-yloxy)-4-methylaniline CAS No. 946683-55-2](/img/structure/B3171616.png)
2-([1,1'-Biphenyl]-4-yloxy)-4-methylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-([1,1'-Biphenyl]-4-yloxy)-4-methylaniline is a synthetic organic compound with a wide range of applications in the scientific and research fields. The compound is widely used as a reagent in organic synthesis, as a dye in various spectroscopic techniques, and as a fluorescent marker in various biological processes. It is also used in the development of new drugs, as a catalyst in organic reactions, and in the study of biological systems.
Applications De Recherche Scientifique
2-([1,1'-Biphenyl]-4-yloxy)-4-methylaniline has several applications in the scientific and research fields. It is used as a reagent in organic synthesis, as a dye in various spectroscopic techniques, and as a fluorescent marker in various biological processes. It is also used in the development of new drugs, as a catalyst in organic reactions, and in the study of biological systems. The compound has also been used in studies of the structure and function of proteins, as a fluorescent marker for cell imaging, and in the study of gene expression.
Mécanisme D'action
2-([1,1'-Biphenyl]-4-yloxy)-4-methylaniline functions as a fluorescent marker in biological systems. The compound binds to specific proteins in the cell and emits a fluorescent signal when illuminated with light of the appropriate wavelength. This allows researchers to monitor the activities of specific proteins and to study the structure and function of proteins.
Biochemical and Physiological Effects
This compound has been studied for its effects on biochemical and physiological processes. The compound has been shown to inhibit the activity of enzymes involved in the metabolism of drugs and other substances, as well as to modulate the activity of proteins involved in signal transduction pathways. In addition, the compound has been found to have anti-inflammatory and anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
2-([1,1'-Biphenyl]-4-yloxy)-4-methylaniline is a highly versatile compound that has several advantages for laboratory experiments. The compound is easily synthesized and can be used in a variety of applications. Furthermore, the compound is non-toxic and has low levels of toxicity. However, the compound is also sensitive to light and can be degraded by exposure to light. As such, experiments involving the compound must be conducted in a dark environment.
Orientations Futures
There are several potential future directions for research involving 2-([1,1'-Biphenyl]-4-yloxy)-4-methylaniline. The compound could be used in the development of new drugs, as a fluorescent marker for cell imaging, and in the study of gene expression. The compound could also be used to study the structure and function of proteins, to modulate the activity of proteins involved in signal transduction pathways, and to study the effects of the compound on biochemical and physiological processes. In addition, the compound could be used to study the effects of the compound on cancer cells and to develop new therapeutic agents.
Méthodes De Synthèse
2-([1,1'-Biphenyl]-4-yloxy)-4-methylaniline is typically synthesized through a multi-step synthesis process. The first step involves the reaction of aniline with 4-chlorobenzoyl chloride in the presence of pyridine as a catalyst. This reaction results in the formation of 4-chloro-2-([1,1'-biphenyl]-4-yloxy)-aniline. The next step involves the reaction of the intermediate product with sodium hydroxide in the presence of ethanol as a solvent. This reaction results in the formation of this compound.
Propriétés
IUPAC Name |
4-methyl-2-(4-phenylphenoxy)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO/c1-14-7-12-18(20)19(13-14)21-17-10-8-16(9-11-17)15-5-3-2-4-6-15/h2-13H,20H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKHMYTDJHABTDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N)OC2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(Tert-butyl)phenoxy]-5-methylphenylamine](/img/structure/B3171535.png)

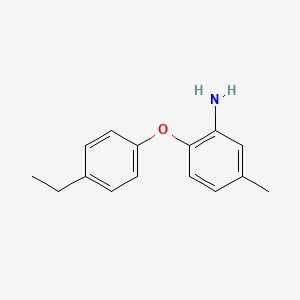
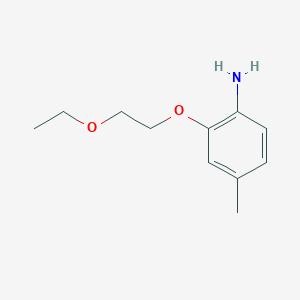
![4-Methyl-2-[2-(4-morpholinyl)ethoxy]phenylamine](/img/structure/B3171572.png)
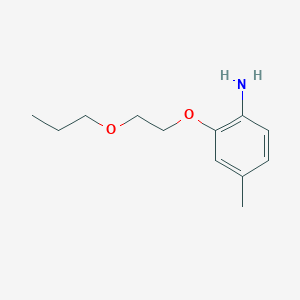

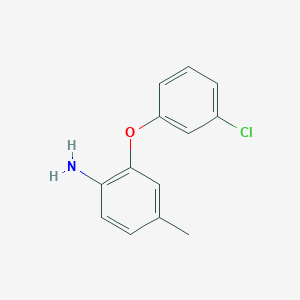
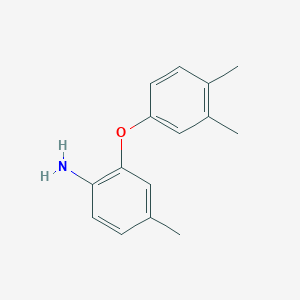
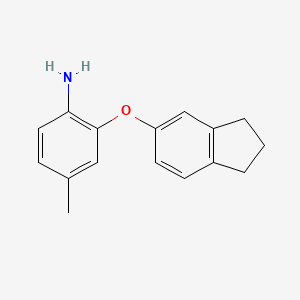
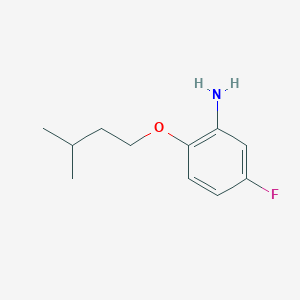

![2-([1,1'-Biphenyl]-2-yloxy)-5-fluoroaniline](/img/structure/B3171641.png)
